2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1Z)-1-(4-methoxyphenyl)ethylidene]acetohydrazide
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Overview
Description
2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1Z)-1-(4-methoxyphenyl)ethylidene]acetohydrazide is a complex organic compound featuring a triazole ring, a bromophenyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1Z)-1-(4-methoxyphenyl)ethylidene]acetohydrazide typically involves multiple steps:
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Formation of the Triazole Ring: : The triazole ring is synthesized through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives. For instance, 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol can be synthesized by reacting 4-bromobenzaldehyde with phenylhydrazine, followed by cyclization with thiocarbohydrazide .
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S-Alkylation: : The triazole thiol is then subjected to S-alkylation using 2-bromo-1-phenylethanone in an alkaline medium to form the corresponding ketone .
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Reduction: : The ketone is reduced to form the secondary alcohol, which is then further reacted with 4-methoxybenzaldehyde to form the final hydrazide compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the hydrazide moiety, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the bromine atom.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the bromophenyl group can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can participate in various chemical reactions, making it useful in synthetic organic chemistry.
Biology
In biological research, this compound has potential applications as a probe for studying enzyme activities or as a ligand for binding studies. The presence of the triazole ring and the bromophenyl group can enhance its binding affinity to certain biological targets.
Medicine
Medicinally, compounds containing triazole rings are known for their antimicrobial, antifungal, and anticancer properties . This specific compound could be investigated for similar activities, potentially leading to the development of new therapeutic agents.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the triazole ring and the bromophenyl group.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors through its triazole ring, which can mimic the structure of natural substrates or inhibitors. The bromophenyl and methoxyphenyl groups can enhance binding affinity and specificity by interacting with hydrophobic pockets or through hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
- 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide
Uniqueness
Compared to similar compounds, 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1Z)-1-(4-methoxyphenyl)ethylidene]acetohydrazide is unique due to the presence of the methoxyphenyl group, which can introduce additional interactions in biological systems or alter the compound’s physical properties. This uniqueness can be leveraged to develop compounds with specific desired activities or properties.
Properties
Molecular Formula |
C25H22BrN5O2S |
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Molecular Weight |
536.4 g/mol |
IUPAC Name |
2-[[4-(4-bromophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C25H22BrN5O2S/c1-17(18-8-14-22(33-2)15-9-18)27-28-23(32)16-34-25-30-29-24(19-6-4-3-5-7-19)31(25)21-12-10-20(26)11-13-21/h3-15H,16H2,1-2H3,(H,28,32)/b27-17- |
InChI Key |
SQYYHYBGRNVPMH-PKAZHMFMSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Br)C3=CC=CC=C3)/C4=CC=C(C=C4)OC |
Canonical SMILES |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Br)C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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